A Technical Guide to the Structural Elucidation of 2-amino-N-(4-methylpiperazin-1-yl)benzamide
A Technical Guide to the Structural Elucidation of 2-amino-N-(4-methylpiperazin-1-yl)benzamide
This guide provides an in-depth, field-proven methodology for the comprehensive structural elucidation of 2-amino-N-(4-methylpiperazin-1-yl)benzamide. As a molecule incorporating key pharmacophores—the 2-aminobenzamide scaffold and a substituted piperazine ring—its unambiguous characterization is a prerequisite for any further development in medicinal chemistry or materials science.[1][2] We will move beyond a simple recitation of techniques to detail a logical, integrated workflow where each analytical step validates the last, ensuring the highest degree of scientific confidence in the final structural assignment. This approach prioritizes not just the acquisition of data, but the strategic interpretation of that data to build a cohesive and verifiable structural narrative.
The core principle of modern structure elucidation is the synergistic use of multiple analytical techniques.[3] No single method provides the complete picture, but together, they offer a comprehensive and cross-validated understanding of molecular identity, connectivity, and conformation.
Caption: Overall workflow for small molecule structure elucidation.
Part 1: Foundational Analysis - Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry serves as the initial and indispensable checkpoint in any structural elucidation workflow.[3] Its primary function is to provide a precise molecular weight, which in turn confirms the elemental composition. This is not merely a confirmation step; it is a go/no-go decision point. An incongruity between the expected and observed mass immediately signals a failure in the synthesis or a misidentification of the product, preventing wasted resources on more time-consuming analyses like NMR.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade) to minimize background interference.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap system. ESI is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.
-
Data Acquisition: Acquire the spectrum in positive ion mode, as the multiple nitrogen atoms in the structure are readily protonated. Scan a mass range of m/z 100-500.
-
Analysis: Identify the protonated molecular ion [M+H]⁺. The high-resolution instrument will provide a mass accurate to within 5 ppm, allowing for the unambiguous determination of the elemental formula using the instrument's software.
Data Presentation: Expected Molecular Ions
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M] | C₁₂H₁₈N₄O | 234.1481 |
| [M+H]⁺ | C₁₂H₁₉N₄O⁺ | 235.1559 |
| [M+Na]⁺ | C₁₂H₁₈N₄ONa⁺ | 257.1378 |
| [M+K]⁺ | C₁₂H₁₈N₄OK⁺ | 273.1118 |
Trustworthiness through Fragmentation: Tandem MS (MS/MS) experiments provide a secondary layer of validation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions that align with the proposed structure. For benzamides, cleavage of the amide bond is a dominant fragmentation pathway.[4][5][6]
Caption: Predicted major fragmentation pathways in MS/MS.
Part 2: Core Structural Framework - NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule.[3][7][8] While MS provides the formula, NMR reveals the carbon-hydrogen framework and how the constituent parts are assembled. For a molecule like 2-amino-N-(4-methylpiperazin-1-yl)benzamide, NMR is essential to unequivocally confirm the N-acylation of the piperazine ring and the substitution pattern on the aromatic ring.
Experimental Protocols
-
1D NMR (¹H & ¹³C) Sample Preparation & Acquisition:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[9]
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for preventing the exchange of amide and amine protons.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.[9]
-
Acquire spectra on a 400 MHz or higher spectrometer. Ensure proper shimming to achieve high resolution.[9]
-
-
D₂O Exchange for Labile Protons:
-
After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake vigorously and re-acquire the spectrum. Signals from exchangeable protons (N-H) will disappear or significantly decrease in intensity, confirming their assignment.[10]
-
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
Using the same sample, acquire 2D spectra. These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over 2-3 bonds. This helps map out spin systems, such as the protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J_CH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J_CH and ³J_CH). This is the key experiment for connecting molecular fragments that lack direct proton-proton couplings.[11]
-
Data Presentation: Predicted NMR Assignments (in DMSO-d₆)
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.0 | br s | 1H | NH -C=O (Amide) | Deshielded amide proton, will exchange with D₂O. |
| ~7.5 - 7.7 | dd | 1H | Ar-H (ortho to C=O) | Deshielded by adjacent carbonyl group. |
| ~7.1 - 7.3 | ddd | 1H | Ar-H | Aromatic region, complex splitting. |
| ~6.5 - 6.8 | m | 2H | Ar-H | Shielded by the electron-donating amino group. |
| ~6.4 - 6.6 | br s | 2H | NH₂ (Amine) | Broad signal due to exchange, will exchange with D₂O. |
| ~3.4 - 3.6 | t | 4H | -C(=O)-N-(CH₂ )- | Protons adjacent to the amide nitrogen. |
| ~2.3 - 2.5 | t | 4H | -N(CH₃)-(CH₂ )- | Protons adjacent to the N-methyl group. |
| ~2.2 | s | 3H | N-CH₃ | Singlet for the methyl group protons. |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C =O | Characteristic chemical shift for an amide carbonyl carbon.[12] |
| ~148-150 | Ar-C -NH₂ | Aromatic carbon attached to the amino group, strongly deshielded. |
| ~130-135 | Ar-C | Quaternary aromatic carbon. |
| ~128-132 | Ar-C H | Aromatic methine carbons. |
| ~115-120 | Ar-C H | Aromatic methine carbons. |
| ~113-116 | Ar-C -C=O | Quaternary aromatic carbon ipso to the carbonyl. |
| ~53-55 | N-C H₂- | Piperazine carbons. |
| ~45-48 | -C(=O)-N-C H₂- | Piperazine carbons adjacent to the amide. |
| ~45 | N-C H₃ | Methyl carbon. |
Trustworthiness through 2D NMR Connectivity: The final, unambiguous proof of the N-(4-methylpiperazin-1-yl) linkage comes from the HMBC spectrum. A correlation from the amide proton (NH) to the adjacent piperazine carbons, and correlations from the piperazine protons to the amide carbonyl carbon, would definitively establish this critical bond.
Caption: Key HMBC correlations confirming the amide linkage.
Part 3: Functional Group Confirmation - FTIR Spectroscopy
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and cost-effective technique used to confirm the presence of key functional groups.[13] While NMR and MS provide the structural backbone, FTIR serves as a quick quality check. The presence of characteristic stretches for N-H, C=O, and C-H bonds provides corroborating evidence for the structure deduced from other methods. Its strength lies in its ability to quickly flag gross errors, such as the absence of a carbonyl group or the presence of an unexpected hydroxyl group.
FTIR Experimental Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR-FTIR) spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum by the instrument software.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch | Primary Amine (NH₂) |
| 3350 - 3250 | N-H Stretch | Secondary Amide (N-H) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2800 | C-H Stretch | Aliphatic C-H (Piperazine, Methyl) |
| 1650 - 1630 | C=O Stretch (Amide I) | Tertiary Amide |
| 1620 - 1580 | N-H Bend | Primary Amine |
| 1550 - 1510 | N-H Bend (Amide II) | Secondary Amide |
| 1300 - 1200 | C-N Stretch | Amine/Amide |
Part 4: Definitive 3D Structure - Single-Crystal X-Ray Crystallography
Expertise & Experience: Single-crystal X-ray crystallography stands as the unequivocal gold standard for structure determination.[14] It provides a precise three-dimensional map of the electron density within a molecule, revealing exact bond lengths, bond angles, and the conformation in the solid state. If a publication-quality crystal can be grown, this technique eliminates any ambiguity that may remain from spectroscopic analysis.
X-Ray Crystallography Workflow
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to achieve the best possible fit, resulting in a final, validated crystal structure.[15]
Data Presentation: Representative Crystallographic Data
The following table presents the type of data obtained from a successful crystal structure analysis. (Note: These are example values based on similar structures).[16][17]
| Parameter | Example Value |
| Chemical Formula | C₁₂H₁₈N₄O |
| Formula Weight | 234.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 14.8, 6.8, 15.0 |
| β (°) | 98.6 |
| Volume (ų) | 1503 |
| Z | 4 |
| R-factor | < 0.05 |
Troubleshooting & Advanced Considerations
The structure elucidation process is not always linear. Unexpected results require a logical diagnostic approach.
Caption: Diagnostic workflow for unexpected NMR signals.[10]
Rotational Isomers (Rotamers): The amide bond in the molecule has a significant double-bond character, leading to restricted rotation. This can sometimes result in the appearance of two distinct sets of peaks in the NMR spectrum, corresponding to different rotational isomers. Running the NMR experiment at an elevated temperature (Variable Temperature NMR) can cause these peaks to broaden and coalesce as the rate of rotation increases, confirming their origin.[10]
Conclusion
The structural elucidation of 2-amino-N-(4-methylpiperazin-1-yl)benzamide is a multi-faceted process that relies on the strategic integration of mass spectrometry, multinuclear and multidimensional NMR, and infrared spectroscopy. Each technique provides a unique piece of the puzzle, and their combined, self-validating data allows for the confident and unambiguous assignment of the molecular structure. For absolute confirmation, single-crystal X-ray crystallography provides the definitive three-dimensional structure. This rigorous, evidence-based approach is fundamental to ensuring the integrity and reproducibility of research in drug discovery and chemical sciences.
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- Yuan, L., Zou, L.-S., & Chen, X.-M. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures.
- Pietrzyk, A. J., et al. (2013). Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. BioTechnologia.
- Samuel, B. T., et al. (2014). Crystal structure of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. Acta Crystallographica Section E.
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